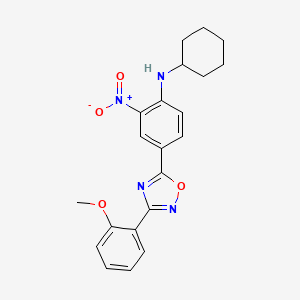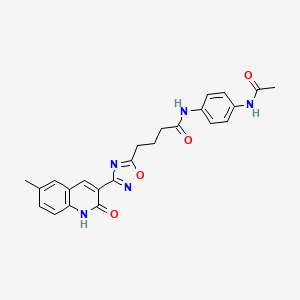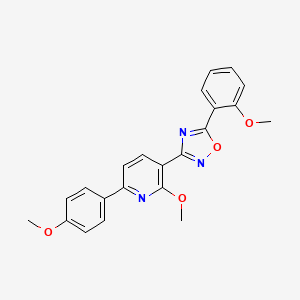
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-fluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-fluorobenzenesulfonamide, commonly known as CFTRinh-172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which plays a crucial role in maintaining fluid and electrolyte balance in various tissues, including the lungs, pancreas, and sweat glands.
Wirkmechanismus
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-fluorobenzenesulfonamideinh-172 works by selectively inhibiting the N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-fluorobenzenesulfonamide chloride channel. The N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-fluorobenzenesulfonamide channel is responsible for the transport of chloride ions across cell membranes, which is essential for the maintenance of fluid and electrolyte balance. N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-fluorobenzenesulfonamideinh-172 binds to a specific site on the N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-fluorobenzenesulfonamide channel, which prevents the channel from opening and conducting chloride ions. This results in a decrease in chloride ion transport, which can have therapeutic benefits in various diseases.
Biochemical and Physiological Effects:
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-fluorobenzenesulfonamideinh-172 has been shown to have a variety of biochemical and physiological effects. In cystic fibrosis, N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-fluorobenzenesulfonamideinh-172 has been shown to improve the function of mutant N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-fluorobenzenesulfonamide channels, which can lead to increased chloride ion transport and improved lung function. In PKD, N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-fluorobenzenesulfonamideinh-172 has been shown to inhibit the activity of the PKD channels, which can reduce the growth of cysts in the kidneys. In secretory diarrhea, N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-fluorobenzenesulfonamideinh-172 has been shown to reduce the secretion of fluid and electrolytes in the intestine, which can reduce the severity of diarrhea.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-fluorobenzenesulfonamideinh-172 has several advantages and limitations for lab experiments. One of the main advantages is its high selectivity for the N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-fluorobenzenesulfonamide chloride channel, which allows for specific inhibition of this channel without affecting other ion channels. This can be useful for studying the role of the N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-fluorobenzenesulfonamide channel in various diseases. However, one of the limitations is that N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-fluorobenzenesulfonamideinh-172 can have off-target effects on other ion channels, which can complicate data interpretation. Additionally, N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-fluorobenzenesulfonamideinh-172 can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-fluorobenzenesulfonamideinh-172. One area of interest is the development of more potent and selective inhibitors of the N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-fluorobenzenesulfonamide chloride channel, which could have improved therapeutic efficacy and fewer off-target effects. Another area of interest is the study of the long-term effects of N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-fluorobenzenesulfonamideinh-172 on various tissues, including the lungs, pancreas, and sweat glands. Finally, the use of N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-fluorobenzenesulfonamideinh-172 in combination with other therapies, such as gene therapy or small molecule correctors, could have synergistic effects and improve the treatment of various diseases.
Synthesemethoden
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-fluorobenzenesulfonamideinh-172 can be synthesized using a variety of methods, including chemical synthesis and combinatorial chemistry. One of the most commonly used methods involves the reaction of 4-fluorobenzenesulfonyl chloride with 1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine in the presence of a base such as triethylamine. The resulting product is then purified using various techniques, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-fluorobenzenesulfonamideinh-172 has been extensively studied for its potential therapeutic applications in various diseases, including cystic fibrosis, polycystic kidney disease, and secretory diarrhea. In cystic fibrosis, N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-fluorobenzenesulfonamideinh-172 has been shown to improve the function of mutant N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-fluorobenzenesulfonamide channels, which are responsible for the disease. N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-fluorobenzenesulfonamideinh-172 has also been shown to inhibit the activity of the polycystic kidney disease (PKD) channels, which are involved in the development of PKD. In secretory diarrhea, N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-fluorobenzenesulfonamideinh-172 has been shown to reduce the secretion of fluid and electrolytes in the intestine, thereby reducing the severity of diarrhea.
Eigenschaften
IUPAC Name |
N-[1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3O3S/c1-10(21-25(22,23)14-8-6-13(18)7-9-14)16-19-15(20-24-16)11-2-4-12(17)5-3-11/h2-10,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUWQNCRXMBYDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=C(C=C2)Cl)NS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


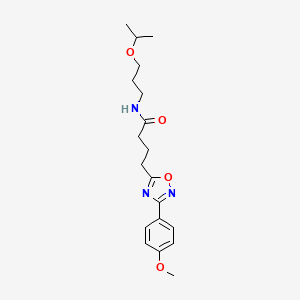
![Ethyl 2-(4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetate](/img/structure/B7692512.png)


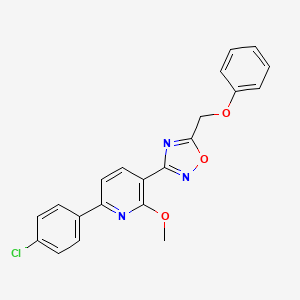



![2-bromo-N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7692551.png)
![1-(2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}acetyl)piperidine-4-carboxamide](/img/structure/B7692570.png)
